2-(4-Aminophenyl)-2-methylpropan-1-ol

Beta-3 adrenergic receptor cAMP accumulation G protein-coupled receptor

Researchers constructing PROTACs often face synthetic bottlenecks due to mono-functional building blocks requiring extensive protection/deprotection cycles. 2-(4-Aminophenyl)-2-methylpropan-1-ol (CAS 18755-56-1) addresses this as a bifunctional Protein Degrader Building Block: • Orthogonal para-amine & primary alcohol groups enable direct, chemoselective conjugation of E3 ligase and target protein ligands, streamlining PROTAC assembly. • Gem-dimethyl motif adjacent to the alcohol introduces steric hindrance distinct from linear analogs, providing a validated comparator for SAR studies on β3-AR binding (EC50 = 63 nM at human β3-AR) and metabolic stability. • Consistent ≥95% purity across batch scales (100 mg-10 g), with ambient shipping and room-temperature storage ensuring reliable, cost-effective supply chain management.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 18755-56-1
Cat. No. B112172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-2-methylpropan-1-ol
CAS18755-56-1
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC=C(C=C1)N
InChIInChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3
InChIKeyYXZLVWUOAINLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenyl)-2-methylpropan-1-ol: Procurement Specifications


2-(4-Aminophenyl)-2-methylpropan-1-ol (CAS 18755-56-1, C10H15NO, MW 165.23 g/mol) is an aromatic amino alcohol that functions as a selective beta-3 adrenergic receptor agonist with potential applications in cardiovascular and metabolic disease research [1]. The compound possesses a gem-dimethyl group adjacent to the primary alcohol, conferring steric hindrance and distinct physicochemical properties compared to linear analogs, including a predicted boiling point of 301.6±25.0 °C and density of 1.059±0.06 g/cm³ . Its bifunctional nature—a para-aminophenyl group coupled with a primary alcohol—establishes it as a versatile building block for PROTAC synthesis and other complex molecule construction [2].

β3-adrenoceptor pharmacological pathway studies
Heterobifunctional PROTAC linker synthesis building block
Gem-dimethyl steric probe for SAR investigations
Sterically hindered amino alcohol intermediate for medicinal chemistry

2-(4-Aminophenyl)-2-methylpropan-1-ol: Substitution Risks


Within the beta-3 adrenoceptor agonist class, minor structural modifications produce substantial variations in potency, receptor selectivity, and downstream functional responses. Replacing 2-(4-aminophenyl)-2-methylpropan-1-ol (EC50 = 63 nM at human β3-AR [1]) with a more potent clinical agonist such as vibegron (EC50 = 1.1 nM [2]) would introduce a 57-fold difference in receptor activation that fundamentally alters the experimental dose-response relationship and may mask subtle biological effects. Conversely, substituting a linear analog lacking the gem-dimethyl motif alters solubility, metabolic stability, and receptor binding orientation, rendering cross-study comparisons invalid and introducing uncontrolled variables that compromise reproducibility [3].

This Compound
Potential Substitute
Risk
Moderate β3-AR agonist profile (reported activity)
Ultra-potent clinical β3-AR agonist (e.g., vibegron)
Potency mismatch may saturate receptor and mask partial agonist effects in signaling assays
Gem-dimethyl substituted amino alcohol
Linear 4-aminophenethyl alcohol analog
Altered steric hindrance and solubility may shift reaction kinetics and binding orientation

2-(4-Aminophenyl)-2-methylpropan-1-ol: Comparative Evidence


Beta-3 Receptor Potency Comparison

2-(4-Aminophenyl)-2-methylpropan-1-ol activates the human beta-3 adrenergic receptor with an EC50 of 63 nM as measured by cAMP accumulation in recombinant CHO cells [1]. In direct cross-study comparison, this represents a 21-fold lower potency than the clinically approved beta-3 agonist mirabegron, which exhibits an EC50 of 22.4 nM in the same assay system . This potency differential positions 2-(4-aminophenyl)-2-methylpropan-1-ol as a moderate-efficacy tool compound suitable for dose-ranging studies where full receptor saturation with ultra-potent agonists may obscure partial agonist effects or induce receptor desensitization.

β3-AR Potency vs Mirabegron
Reported
EC50: 63 nM (this compound) vs 22.4 nM (mirabegron)
21-fold lower potency supports dose-ranging studies without immediate receptor saturation
cAMP accumulation assay in CHO cells expressing human β3-AR
Beta-3 adrenergic receptor cAMP accumulation G protein-coupled receptor

Potency vs. CL 316243 and Vibegron

When benchmarked against other beta-3 adrenergic tool compounds, 2-(4-aminophenyl)-2-methylpropan-1-ol (EC50 = 63 nM [1]) demonstrates substantially lower potency than CL 316243 (EC50 = 3 nM ) and vibegron (EC50 = 1.1 nM [2]). This 21-fold and 57-fold potency difference, respectively, means that experiments requiring nanomolar-range beta-3 activation without the confounding ultra-selectivity profile of CL 316243 (>10,000-fold β1/β2 selective) will find this compound's intermediate activity range more appropriate for detecting subtle functional modulation.

Potency vs CL 316243 & Vibegron
Reported
Ranked 3rd among tested β3-AR agonists: Vibegron (1.1 nM), CL 316243 (3 nM), This compound (63 nM)
Intermediate potency may avoid ultra-potent agonist artifacts in functional modulation studies
Human β3-AR recombinant cell systems; cross-study comparison
Beta-3 adrenergic receptor Structure-activity relationship Tool compound selection

Gem-Dimethyl Branching and Physicochemical Properties

The gem-dimethyl substitution at the alpha-carbon adjacent to the primary alcohol distinguishes 2-(4-aminophenyl)-2-methylpropan-1-ol from linear para-aminophenyl alcohol analogs. This structural feature is associated with a predicted boiling point of 301.6±25.0 °C and predicted density of 1.059±0.06 g/cm³ . By comparison, the linear analog 2-(4-aminophenyl)ethanol (4-aminophenethyl alcohol, CAS 104-10-9) exhibits a boiling point of 255-257 °C and density of approximately 1.07 g/cm³ [1]. The gem-dimethyl group introduces steric hindrance that can influence reaction kinetics, solubility in organic solvents, and metabolic stability when incorporated into larger molecules, properties that linear analogs cannot replicate.

Physicochemical Properties
Class-level inference
Predicted bp 301.6°C, density 1.059 g/cm³ vs linear analog bp 255-257°C, density ~1.07 g/cm³
Gem-dimethyl elevates boiling point and lowers density, altering purification and solubility
Predicted values require experimental verification
Physicochemical characterization Steric hindrance Solubility prediction

Bifunctional Scaffold for PROTAC Linker Conjugation

2-(4-Aminophenyl)-2-methylpropan-1-ol is explicitly categorized by commercial vendors as a 'Protein Degrader Building Block' intended for PROTAC (Proteolysis-Targeting Chimera) synthesis [1]. The compound provides both an aromatic primary amine and a primary alcohol as orthogonal reactive handles. The para-amine enables amide coupling or reductive amination to E3 ligase ligands, while the primary alcohol permits esterification, etherification, or carbamate formation to the target protein ligand [2]. In contrast, mono-functional analogs such as 4-isopropylaniline (CAS 99-88-7) or 2-phenyl-2-propanol (CAS 617-94-7) each possess only a single reactive group, limiting their utility as linkers in heterobifunctional degrader molecules.

Bifunctional Scaffold
Class-level inference
2 orthogonal groups (aromatic amine + primary alcohol) vs 1 group in mono-functional analogs
Enables direct heterobifunctional PROTAC assembly without additional protection steps
Building block designated for targeted protein degradation research
PROTAC synthesis Bifunctional building block Targeted protein degradation

2-(4-Aminophenyl)-2-methylpropan-1-ol: Research & Industrial Applications


Beta-3 Receptor Pharmacological Tool

Given its EC50 of 63 nM at human β3-AR [1]—21-fold less potent than mirabegron and 57-fold less potent than vibegron [2]—this compound is optimally suited for researchers conducting dose-response experiments where an intermediate potency range is required. It allows characterization of β3-AR activation without the receptor saturation and potential desensitization artifacts introduced by ultra-potent agonists at low nanomolar concentrations.

PROTAC Linker Synthesis

As a commercially designated Protein Degrader Building Block [1], this compound is directly applicable in the synthesis of heterobifunctional PROTAC molecules. The para-amine and primary alcohol groups serve as orthogonal conjugation sites for attaching E3 ligase ligands and target protein ligands respectively , enabling streamlined PROTAC assembly with reduced protection/deprotection burden compared to mono-functional building blocks.

SAR Studies of Beta-3 Agonists

The gem-dimethyl motif adjacent to the alcohol group distinguishes this compound from linear analogs, altering steric properties, predicted boiling point (301.6±25.0 °C), and density (1.059±0.06 g/cm³) [1]. This structural feature makes the compound a valuable comparator in SAR campaigns investigating how alpha-carbon branching influences β3-AR binding, functional selectivity, metabolic stability, and physicochemical behavior relative to both linear analogs and highly optimized clinical candidates.

Sterically Hindered Amino Alcohol Intermediate

The combination of an electron-donating para-amine, an aromatic ring, and a sterically hindered primary alcohol renders this compound a versatile intermediate for synthesizing complex molecules where controlled reactivity at either the amine or alcohol site is required [1]. Applications include the preparation of amides, esters, carbamates, and ethers for medicinal chemistry libraries, as well as use in polymer chemistry where the gem-dimethyl group may modulate chain flexibility or thermal properties.

Application
Selection Property
Validation Focus
β3-adrenoceptor pharmacological studies
Moderate potency profile for β3-AR activation
Dose-response and receptor activation level control
PROTAC linker synthesis
Heterobifunctional amine and alcohol handles
Orthogonal conjugation in degrader assembly
SAR studies of β3-AR agonists
Gem-dimethyl steric feature
Impact of alpha-carbon branching on binding and stability
Sterically hindered intermediate
Hindered primary alcohol and aromatic amine
Controlled reactivity for medicinal chemistry libraries

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